molecular formula C7H13ClN2O2 B2427102 octahydropiperazino[2,1-c]morpholin-6-one hydrochloride CAS No. 2305252-73-5

octahydropiperazino[2,1-c]morpholin-6-one hydrochloride

Cat. No.: B2427102
CAS No.: 2305252-73-5
M. Wt: 192.64
InChI Key: PAKUVMVDJKCAMP-UHFFFAOYSA-N
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Description

octahydropiperazino[2,1-c]morpholin-6-one hydrochloride is a heterocyclic compound that features a unique structure combining pyrazine and oxazine rings

Properties

IUPAC Name

3,4,7,8,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-4-8-3-6-5-11-2-1-9(6)7;/h6,8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKUVMVDJKCAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropiperazino[2,1-c]morpholin-6-one hydrochloride typically involves multiple steps. One common method starts with the reaction of a suitable pyrazine derivative with an oxazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

octahydropiperazino[2,1-c]morpholin-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

octahydropiperazino[2,1-c]morpholin-6-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of octahydropiperazino[2,1-c]morpholin-6-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

octahydropiperazino[2,1-c]morpholin-6-one hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Biological Activity

Octahydropiperazino[2,1-c]morpholin-6-one hydrochloride is a compound that has garnered significant attention in biomedical research due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer therapy and antimicrobial treatments, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure is integral to its biological activity. The IUPAC name for this compound is 1,3,4,7,8,9a-hexahydropyrazino[2,1-c][1,4]oxazine-6,9-dione. Its molecular formula is CHNO with a molecular weight of 170.17 g/mol.

PropertyValue
Molecular FormulaCHNO
Molecular Weight170.17 g/mol
Purity≥95%

Biological Activity Overview

The biological activities of this compound can be categorized primarily into anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that this compound may act as an inhibitor of the Mcl-1 protein, which is crucial for the survival of cancer cells. The inhibition of Mcl-1 has been associated with increased apoptosis in various cancer cell lines.

Case Study: Mcl-1 Inhibition
A notable study presented at the American Association for Cancer Research meeting demonstrated that this compound enhances the efficacy of chemotherapeutic agents by inhibiting Mcl-1 in models of acute myeloid leukemia (AML). This combination therapy resulted in significantly improved anti-tumor effects compared to monotherapy.

Activity TypeTarget/OrganismResult
AnticancerMcl-1 ProteinInduced apoptosis in AML cells

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it reduces the viability of bacteria such as Staphylococcus aureus and Escherichia coli.

Research Findings: Antimicrobial Effects
In vitro studies demonstrated that this compound significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Activity TypeTarget/OrganismResult
AntimicrobialStaphylococcus aureusReduced viability
AntimicrobialEscherichia coliSusceptibility demonstrated

The biological activity of this compound is attributed to its ability to interact with specific proteins involved in cell signaling and apoptosis.

Key Mechanisms:

  • Mcl-1 Inhibition: By inhibiting Mcl-1, the compound promotes apoptosis in cancer cells that depend on this protein for survival.
  • Kinase Inhibition: Some derivatives have shown potential as kinase inhibitors, modulating various signaling pathways involved in cell growth and differentiation.

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